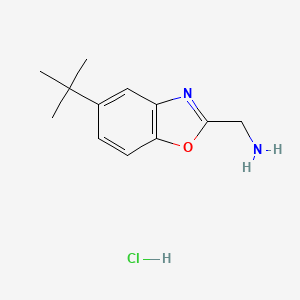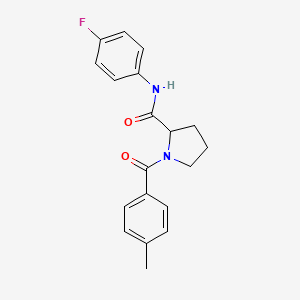![molecular formula C31H28O5 B6127367 9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6127367.png)
9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by its unique structural features, including a xanthene core, a methoxy group, and a naphthalen-1-ylmethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable aldehyde and a β-diketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Attachment of the Naphthalen-1-ylmethoxy Substituent: The naphthalen-1-ylmethoxy substituent can be attached through an etherification reaction between a naphthalen-1-ylmethanol and the xanthene derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the xanthene core or the naphthalen-1-ylmethoxy substituent are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials and dyes.
Biological Studies: It is investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Xanthene Derivatives: Compounds with similar xanthene cores but different substituents.
Naphthalen-1-ylmethoxy Derivatives: Compounds with the naphthalen-1-ylmethoxy group attached to different cores.
Methoxy-Substituted Compounds: Compounds with methoxy groups attached to various aromatic systems.
Uniqueness
9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O5/c1-34-28-17-20(15-16-25(28)35-18-21-9-4-8-19-7-2-3-10-22(19)21)29-30-23(32)11-5-13-26(30)36-27-14-6-12-24(33)31(27)29/h2-4,7-10,15-17,29H,5-6,11-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMUZSGLKARUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6127298.png)

![5-(Diethylamino)-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol](/img/structure/B6127306.png)
![5-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6127312.png)
![5-[[3-[1-(4-Chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B6127322.png)
![2-[4-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6127329.png)
![N-[2-(dimethylamino)ethyl]-3,4-difluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127330.png)
![2-[4-(4-ethylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6127334.png)
![1-(2,3-dimethoxyphenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6127336.png)
![3-isopropyl-5-[4-methoxy-3-(methoxymethyl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6127344.png)
![methyl 5-ethyl-2-[({[4-ethyl-5-(1-hydroxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6127359.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6127365.png)
![1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B6127388.png)
